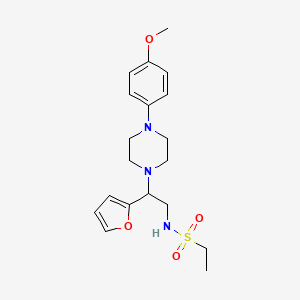
N-(2-(furan-2-yl)-2-(4-(4-methoxyphenyl)piperazin-1-yl)ethyl)ethanesulfonamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-[2-(FURAN-2-YL)-2-[4-(4-METHOXYPHENYL)PIPERAZIN-1-YL]ETHYL]ETHANE-1-SULFONAMIDE is a complex organic compound that features a furan ring, a methoxyphenyl group, and a piperazine moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[2-(FURAN-2-YL)-2-[4-(4-METHOXYPHENYL)PIPERAZIN-1-YL]ETHYL]ETHANE-1-SULFONAMIDE typically involves multiple steps. One common route includes the reaction of (E)-1-(furan-2-yl)-N-[(4-methoxyphenyl)methyl]methanimine with ketenes generated in situ from chloro- and dichloroacetic acids and 3-(methoxyimino)butanoic acid . The imine undergoes rearrangement by the action of potassium hydride to give a more stable product .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. large-scale synthesis would likely involve optimization of the laboratory-scale methods to improve yield and reduce costs.
Chemical Reactions Analysis
Types of Reactions
N-[2-(FURAN-2-YL)-2-[4-(4-METHOXYPHENYL)PIPERAZIN-1-YL]ETHYL]ETHANE-1-SULFONAMIDE can undergo various types of chemical reactions, including:
Oxidation: The furan ring can be oxidized under specific conditions.
Reduction: The nitro group, if present, can be reduced to an amine.
Substitution: The methoxy group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) in the presence of a catalyst can be used.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium hydride (NaH) or potassium tert-butoxide (KOtBu).
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the furan ring can lead to the formation of furan-2,5-dione derivatives.
Scientific Research Applications
N-[2-(FURAN-2-YL)-2-[4-(4-METHOXYPHENYL)PIPERAZIN-1-YL]ETHYL]ETHANE-1-SULFONAMIDE has several scientific research applications:
Medicinal Chemistry: It can be used as a scaffold for the development of new therapeutic agents.
Organic Synthesis: The compound can serve as an intermediate in the synthesis of more complex molecules.
Materials Science: It may be used in the development of new materials with specific properties.
Mechanism of Action
The mechanism of action of N-[2-(FURAN-2-YL)-2-[4-(4-METHOXYPHENYL)PIPERAZIN-1-YL]ETHYL]ETHANE-1-SULFONAMIDE involves its interaction with specific molecular targets. The furan ring and piperazine moiety can interact with various enzymes and receptors, modulating their activity. The exact pathways and targets depend on the specific application and context in which the compound is used.
Comparison with Similar Compounds
Similar Compounds
(E)-1-(Furan-2-yl)-N-[(4-methoxyphenyl)methyl]methanimine: Undergoes imine–imine rearrangement.
6-[5-(4-Methoxyphenyl)furan-2-yl]nicotinonitrile: Used as a corrosion inhibitor.
Uniqueness
N-[2-(FURAN-2-YL)-2-[4-(4-METHOXYPHENYL)PIPERAZIN-1-YL]ETHYL]ETHANE-1-SULFONAMIDE is unique due to its combination of a furan ring, methoxyphenyl group, and piperazine moiety, which confer specific chemical and biological properties not found in other similar compounds.
Properties
Molecular Formula |
C19H27N3O4S |
|---|---|
Molecular Weight |
393.5 g/mol |
IUPAC Name |
N-[2-(furan-2-yl)-2-[4-(4-methoxyphenyl)piperazin-1-yl]ethyl]ethanesulfonamide |
InChI |
InChI=1S/C19H27N3O4S/c1-3-27(23,24)20-15-18(19-5-4-14-26-19)22-12-10-21(11-13-22)16-6-8-17(25-2)9-7-16/h4-9,14,18,20H,3,10-13,15H2,1-2H3 |
InChI Key |
VGXPVLWMANZVHD-UHFFFAOYSA-N |
Canonical SMILES |
CCS(=O)(=O)NCC(C1=CC=CO1)N2CCN(CC2)C3=CC=C(C=C3)OC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![2-[3-(cyclohexylcarbonyl)-1H-indol-1-yl]-N-[(8-methyl-3,4-dihydro-2H-1,5-benzodioxepin-7-yl)methyl]acetamide](/img/structure/B11252152.png)
![6-[4-(4-nitrobenzoyl)piperazin-1-yl]-N-phenylpyridazin-3-amine](/img/structure/B11252165.png)


![3-(2-chlorophenyl)-5-methyl-N-[5-(3-nitrophenyl)-1,3,4-thiadiazol-2-yl]-1,2-oxazole-4-carboxamide](/img/structure/B11252181.png)
![3,4-Dimethoxy-N-(4-{[4-methyl-6-(piperidin-1-YL)pyrimidin-2-YL]amino}phenyl)benzamide](/img/structure/B11252189.png)
![N-(4-fluorobenzyl)-2-((5-methyl-7-oxo-7,8-dihydro-[1,2,4]triazolo[4,3-a]pyrimidin-3-yl)thio)acetamide](/img/structure/B11252207.png)

![2-(4-chlorophenyl)-N-(5-imidazo[1,2-a]pyrimidin-2-yl-2-methoxyphenyl)acetamide](/img/structure/B11252222.png)
![2-[4-(4-Chlorobenzenesulfonyl)piperazin-1-YL]-4-methyl-6-(piperidin-1-YL)pyrimidine](/img/structure/B11252228.png)
![N-{2-[1-(3,4-dimethoxyphenyl)-1H-tetrazol-5-yl]propan-2-yl}-4-methoxyaniline](/img/structure/B11252229.png)
![N-(2-chlorophenyl)-4-[(4-methoxyphenyl)sulfonyl]-7-methyl-3,4-dihydro-2H-1,4-benzoxazine-2-carboxamide](/img/structure/B11252232.png)

![1-{6-[4-(4-Butoxybenzenesulfonyl)piperazin-1-YL]pyridazin-3-YL}azepane](/img/structure/B11252242.png)
